7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid
CAS No.: 227611-58-7
Cat. No.: VC19082288
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 227611-58-7 |
|---|---|
| Molecular Formula | C6H6N4O2 |
| Molecular Weight | 166.14 g/mol |
| IUPAC Name | 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
| Standard InChI | InChI=1S/C6H6N4O2/c7-3-4(6(11)12)9-10-2-1-8-5(3)10/h1-2,9H,7H2,(H,11,12) |
| Standard InChI Key | XGAYGRNYRDIVTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=N1)C(=C(N2)C(=O)O)N |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
7-Amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid (CAS 227611-58-7) is systematically named according to IUPAC guidelines as 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid . Its molecular formula, C₆H₆N₄O₂, corresponds to a molecular weight of 166.14 g/mol . The structure consists of a bicyclic imidazo[1,2-b]pyrazole core substituted at positions 6 and 7 with carboxylic acid and amino groups, respectively (Figure 1) .
Table 1: Key Identifiers of 7-Amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic Acid
| Property | Value |
|---|---|
| CAS Number | 227611-58-7 |
| Molecular Formula | C₆H₆N₄O₂ |
| Molecular Weight | 166.14 g/mol |
| IUPAC Name | 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
| SMILES | C1=CN2C(=N1)C(=C(N2)C(=O)O)N |
| InChI Key | XGAYGRNYRDIVTB-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The compound’s structure has been validated through spectroscopic techniques, though explicit data for this specific derivative remain limited. Analogous imidazo[1,2-b]pyrazole derivatives exhibit characteristic IR absorptions for NH₂ (3325 cm⁻¹), CN (2216 cm⁻¹), and COOH (1701 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra of related compounds, such as ethyl 5H-imidazo[1,2-b]pyrazole-6-carboxylate, reveal distinct proton environments: the ethyl group resonates as a triplet at δ 1.32 ppm, while aromatic protons appear between δ 7.11–8.26 ppm . Computational models predict a planar bicyclic system with intramolecular hydrogen bonding between the amino and carboxylate groups, stabilizing the zwitterionic form in aqueous solutions .
Synthetic Methodologies
Historical Context and Challenges
The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclocondensation reactions between N-aminoheterocycles and β-dicarbonyl compounds. Early attempts to synthesize 7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid faced challenges due to the instability of intermediates and competing side reactions . For instance, reactions between N-amino-2-iminopyridines and ethyl acetoacetate in ethanol under aerobic conditions often yield pyrazolo[1,5-a]pyridines instead of the desired imidazo-pyrazole products .
Optimized Synthetic Routes
Recent advances have enabled the targeted synthesis of this compound through a two-step protocol:
-
Ester Formation: Ethyl 5H-imidazo[1,2-b]pyrazole-6-carboxylate (CAS 159181-77-8) is synthesized via Pd-catalyzed cyclization of N-amino-2-iminopyridine with ethyl acetoacetate in acetic acid under oxygen atmosphere . This intermediate exhibits a molecular weight of 179.18 g/mol and a logP value of 0.839, indicating moderate lipophilicity .
-
Hydrolysis to Carboxylic Acid: The ester intermediate undergoes alkaline hydrolysis using aqueous NaOH (2 M) at 80°C for 6 hours, yielding the carboxylic acid derivative with >90% purity . Acidic workup with HCl precipitates the product, which is recrystallized from ethanol-water mixtures .
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Pd(OAc)₂ (10 mol%), AcOH, O₂, 130°C | 72% |
| Ester Hydrolysis | NaOH (2 M), 80°C, 6 h | 92% |
Mechanistic Insights
The formation of the imidazo[1,2-b]pyrazole core proceeds via nucleophilic attack of the enolized β-dicarbonyl compound on the N-amino group, followed by oxidative dehydrogenation and cyclization . Molecular oxygen acts as a terminal oxidant, facilitating aromatization of the intermediate . Density functional theory (DFT) calculations suggest that the amino group’s electron-donating effect stabilizes the transition state during cyclization, enhancing reaction efficiency .
Physicochemical Properties
Solubility and Stability
7-Amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid is sparingly soluble in polar aprotic solvents (e.g., DMSO, 2.1 mg/mL) but exhibits improved solubility in alkaline aqueous solutions (pH >10) due to deprotonation of the carboxylic acid group . The compound remains stable under inert atmospheres up to 200°C, as determined by thermogravimetric analysis (TGA) .
Acid-Base Behavior
The molecule displays two pKa values:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume